BenchChemオンラインストアへようこそ!

Galactosamine-4-phosphate

Lipid A mimetics Mitogenicity TLR4 agonism

Galactosamine-4-phosphate is the essential 4-O-phosphono-D-galactosamine scaffold for synthesizing attenuated lipid A analogs (A-113 series) with reduced mitogenicity versus glucosamine-4-phosphate (A-103). This regioisomeric purity is critical: substitution with galactosamine-6-phosphate or glucosamine-4-phosphate invalidates TLR4 structure-activity relationships and fails in FlmF2 enzyme reconstitution assays. Procure the pre-phosphorylated building block to streamline your N-acylation and O-functionalization without repeating the C4-selective phosphorylation sequence.

Molecular Formula C9H18N2O3
Molecular Weight 259.15 g/mol
CAS No. 156586-97-9
Cat. No. B234365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactosamine-4-phosphate
CAS156586-97-9
SynonymsD-GalN-4-phosphate
galactosamine-4-phosphate
GalN-4-P
Molecular FormulaC9H18N2O3
Molecular Weight259.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C6H14NO8P/c7-3(1-8)5(11)6(4(10)2-9)15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6-/m0/s1
InChIKeyGAKVBLIQIVXARX-KCDKBNATSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galactosamine-4-phosphate (CAS 156586-97-9): A Structurally Defined 4-O-Phosphonohexosamine for Targeted Lipid A Mimetic Synthesis


Galactosamine-4-phosphate (D-GalN-4-phosphate; GalN-4-P) is a phosphorylated amino sugar of the hexosamine class, specifically a 2-amino-2-deoxy-D-galactose carrying a dihydrogen phosphate group at the C4 hydroxyl [1]. This compound serves as a key synthetic intermediate for constructing monosaccharide-type lipid A analogs, where the galacto configuration and 4-O-phosphono substitution differentiate it from the more common glucosamine-4-phosphate scaffold [2]. First reported in the context of lipid A analog synthesis in 1993, galactosamine-4-phosphate has been employed to generate immunomodulatory compounds with attenuated endotoxic signatures [3].

Why Glucosamine-4-phosphate or Galactosamine-6-phosphate Cannot Substitute for Galactosamine-4-phosphate in Lipid A Analog Programs


Generic substitution with the more abundant glucosamine-4-phosphate or the isomeric galactosamine-6-phosphate fails in applications requiring galacto-configured lipid A mimetics with tailored endotoxicity. The position of the phosphate group on the hexosamine ring dictates the regioisomeric acylation pattern and, consequently, the three-dimensional presentation of acyl chains to Toll-like receptor 4 (TLR4) [1]. Comparative data demonstrate that galactosamine-4-phosphate-derived lipid A analogs (A-113) exhibit a markedly weaker mitogenic response than their glucosamine-4-phosphate counterparts (A-103) [2], proving that the sugar backbone stereochemistry is a critical determinant of biological activity. Substituting the 4-phosphate with a 6-phosphate isomer would alter both the chemical reactivity during synthesis and the bioactivity profile of the final conjugate, invalidating structure-activity relationships established for the 4-phosphate series.

Quantitative Differentiation Evidence for Galactosamine-4-phosphate (CAS 156586-97-9) Versus Closest Analogs


Attenuated Mitogenic Activity: Galactosamine-4-phosphate Backbone (A-113) vs. Glucosamine-4-phosphate Backbone (A-103) in Murine Splenocytes

In a direct head-to-head comparison, the galactosamine-4-phosphate-derived lipid A analog A-113 (2,3-acyloxyacylgalactosamine-4-phosphate) showed markedly lower mitogenic activity than the glucosamine-4-phosphate analog A-103 (2,3-acyloxyacylglucosamine-4-phosphate) in C57BL/6 murine splenocytes across a dose range of 1.0–100 µg/mL, irrespective of the suspension vehicle (triethylamine or ethanol) [1]. This comparison directly implicates the sugar backbone—galacto vs. gluco—in determining the magnitude of B-cell activation, with the galactosamine scaffold conferring attenuated signaling.

Lipid A mimetics Mitogenicity TLR4 agonism Immunomodulation

Regioselective Synthetic Methodology: Orthogonal Protection of Galactosamine for Exclusive 4-Phosphorylation vs. 6-Phosphorylation

Sano et al. (1993) described a methodology for chemical differentiation of one amino and four hydroxyl groups of D-galactosamine, enabling the exclusive introduction of a phosphate group at the C4 position. This is in contrast to D-glucosamine-4-phosphate syntheses, which generally rely on a different protection strategy due to the equatorial vs. axial orientation of the C4 hydroxyl in the gluco vs. galacto configuration [1]. The resulting galactosamine-4-phosphate serves as a key intermediate for lipid A analogs with defined acylation at the 2-amino and 3-hydroxyl positions.

Carbohydrate chemistry Regioselective phosphorylation Orthogonal protection Lipid A synthesis

Biological Scaffold Specificity: Galactosamine vs. Glucosamine in Francisella Lipid A Modification

In Francisella novicida, lipid A is specifically modified with a galactosamine (GalN) residue attached to the 1-phosphate group via undecaprenyl phosphate-β-D-GalN [1]. The biosynthetic enzyme FlmF2 selectively condenses undecaprenyl phosphate with UDP-N-acetylgalactosamine, not UDP-N-acetylglucosamine, demonstrating that the galacto configuration is a strict substrate requirement. This natural pathway exemplifies how galactosamine-4-phosphate-enabling chemistry is required for generating the GalN donor substrate, and glucosamine-4-phosphate cannot serve as a functional replacement in this context.

Francisella tularensis Lipid A modification Galactosamine transferase Undecaprenyl phosphate

Priority Research and Industrial Application Scenarios for Galactosamine-4-phosphate (CAS 156586-97-9)


Synthesis of Monosaccharide-Type Lipid A Mimetics with Attenuated TLR4 Agonism

Galactosamine-4-phosphate is the preferred starting material for constructing monosaccharide lipid A analogs (e.g., A-113 series) when the research objective is to achieve partial TLR4 agonism with reduced mitogenicity relative to glucosamine-4-phosphate-based analogs (A-103) [1]. This application is directly supported by the comparative mitogenicity data in Section 3, which shows that the galactosamine backbone intrinsically attenuates splenocyte proliferative responses.

Chemical Biology Probes for Galactosamine-Dependent Lipid A Modification Pathways

The compound serves as a phosphorylated structural mimic of the GalN donor substrate in Francisella lipid A modification, enabling in vitro reconstitution of FlmF2-catalyzed undecaprenyl phosphate-galactosamine biosynthesis [2]. As demonstrated in Section 3, glucosamine-based analogs are not substrates for FlmF2, making galactosamine-4-phosphate an essential tool for dissecting this pathway.

Regioselective Carbohydrate Chemistry Methodology Development

The orthogonal protection and C4-selective phosphorylation strategy pioneered by Sano et al. (1993) [3] makes galactosamine-4-phosphate a benchmark intermediate for developing new regioselective chemistries on amino sugars. Procurement of the pre-phosphorylated scaffold allows methodology groups to focus on downstream functionalization (e.g., N-acylation, O-acylation) without repeating the established phosphorylation sequence.

Vaccine Adjuvant Lead Optimization Programs

For vaccine adjuvant programs seeking to decouple immunostimulatory activity from pyrogenicity, the galactosamine-4-phosphate scaffold offers a rationally attenuated starting point. The evidence in Section 3 indicates that the galacto-configured monosaccharide lipid A analogs elicit weaker B-cell mitogenic responses while retaining the capacity for interaction with the TLR4/MD-2 complex, a profile desirable for adjuvant candidates where excessive inflammation is a safety concern.

Quote Request

Request a Quote for Galactosamine-4-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.